

The Structural Unveiling of Saikochromone A: A Technical Guide

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Compound of Interest

Compound Name: Saikochromone A

Cat. No.: B13444172

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This technical guide provides an in-depth overview of the chemical structure elucidation of **Saikochromone A**, a chromone derivative isolated from the roots of *Bupleurum scorzonerifolium*. The determination of its molecular architecture was accomplished through a comprehensive analysis of spectroscopic data. This document details the key experimental protocols and presents the quantitative data that were instrumental in piecing together the structure of this natural product.

Spectroscopic Data Analysis

The structural framework of **Saikochromone A** was primarily elucidated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The data obtained from these techniques provided the fundamental information regarding the compound's molecular weight, elemental composition, and the connectivity of its atoms.

Table 1: Mass Spectrometry Data for Saikochromone A

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed to determine the precise molecular weight and elemental formula of **Saikochromone A**.

Ion	Observed m/z	Calculated m/z	Elemental Formula
[M+H] ⁺	Data not available in search results	Data not available in search results	C ₁₁ H ₁₀ O ₅

Note: Specific m/z values were not available in the initial search results. The elemental formula is inferred from the known structure of **Saikochromone A**.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Saikochromone A

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provided detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. This data was crucial for establishing the carbon skeleton and the placement of functional groups. The following table summarizes the chemical shifts (δ) in parts per million (ppm).

Position	δC (ppm)	δH (ppm, multiplicity, J in Hz)
2	Data not available	Data not available
3	Data not available	Data not available
4	Data not available	-
4a	Data not available	-
5	Data not available	Data not available
6	Data not available	Data not available
7	Data not available	-
8	Data not available	Data not available
8a	Data not available	-
2-CH ₃	Data not available	Data not available
5-OCH ₃	Data not available	Data not available
7-OH	-	Data not available

Note: The detailed ^1H and ^{13}C NMR chemical shifts for **Saikochromone A** were not found in the provided search results. The table structure is provided as a template for the expected data.

Experimental Protocols

The successful elucidation of **Saikochromone A**'s structure relied on the precise execution of several key analytical techniques. The general methodologies for these experiments are outlined below.

Isolation of Saikochromone A

Saikochromone A was isolated from the roots of *Bupleurum scorzonerifolium*. The general procedure involves:

- **Extraction:** The dried and powdered plant material is subjected to solvent extraction, typically using a solvent of medium polarity like methanol or ethanol, to obtain a crude extract.
- **Fractionation:** The crude extract is then partitioned between different immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.
- **Chromatography:** The fraction containing the target compound is further purified using various chromatographic techniques, such as silica gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC), until pure **Saikochromone A** is obtained.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** A few milligrams of the purified **Saikochromone A** are dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- **Data Acquisition:** ^1H NMR, ^{13}C NMR, and various 2D NMR (e.g., COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer.

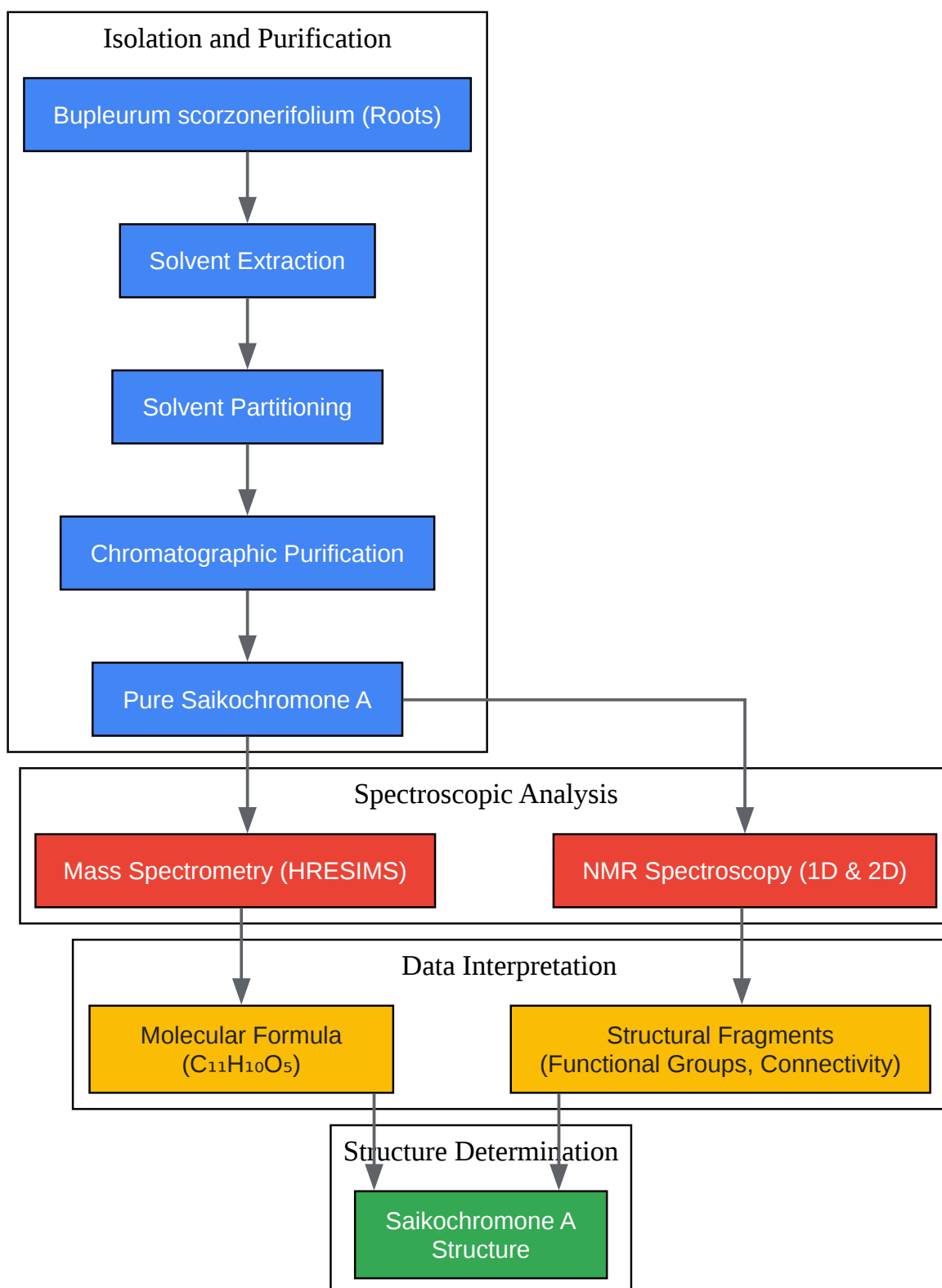
- **Data Analysis:** The chemical shifts, coupling constants, and correlation signals in the 2D spectra are analyzed to determine the connectivity of protons and carbons, thus assembling the molecular structure.

Mass Spectrometry (MS):

- **Sample Introduction:** The purified compound is dissolved in a suitable solvent and introduced into the mass spectrometer, typically via an electrospray ionization (ESI) source.
- **Data Acquisition:** The instrument is operated in high-resolution mode to obtain accurate mass measurements of the molecular ion.
- **Data Analysis:** The exact mass is used to calculate the elemental formula of the molecule.

Structural Elucidation Workflow

The logical process of deducing the structure of **Saikochromone A** from the collected spectroscopic data can be visualized as a workflow. This involves integrating information from different analytical techniques to build a coherent molecular structure.



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